3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid
Description
Properties
Molecular Formula |
C9H6BrF3O2 |
|---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H6BrF3O2/c10-6-1-2-7(11)5(3-6)4-9(12,13)8(14)15/h1-3H,4H2,(H,14,15) |
InChI Key |
BGPJCEBEVGHFCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(C(=O)O)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid typically involves the following steps:
Bromination and Fluorination: The starting material, 2-fluorophenylpropanoic acid, undergoes bromination using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position of the phenyl ring.
Difluorination: The difluoromethyl group is introduced via a difluoromethylation reaction, often using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Substitution Reactions
The bromine and fluorine atoms in the compound serve as leaving groups in nucleophilic substitution reactions.
-
Bromo Substitution : The bromine atom (C-Br bond) is more reactive than fluorine and can undergo substitution with nucleophiles such as hydroxide ions, amines, or thiols. For example, hydroxide substitution yields 3-(5-hydroxy-2-fluorophenyl)-2,2-difluoropropanoic acid .
-
Fluorine Substitution : Fluorine is less reactive but can participate in nucleophilic aromatic substitution under harsh conditions (e.g., high temperatures or catalysis) .
Reaction Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| Hydroxide substitution | NaOH | THF/water | 50°C | 3-(5-hydroxy-2-fluorophenyl)-2,2-difluoropropanoic acid |
| Amine substitution | NH₃ | DMF | 80°C | 3-(5-amino-2-fluorophenyl)-2,2-difluoropropanoic acid |
Esterification and Amidation
The carboxylic acid group participates in esterification and amidation reactions, which are critical for synthesizing bioactive derivatives.
-
Esterification : Reaction with alcohols (e.g., tert-butanol) under acidic catalysis forms esters like tert-butyl 3-(5-bromo-2-fluorophenyl)-2,2-difluoropropanoate.
-
Amidation : Coupling with amines (e.g., HBTU and triethylamine) in DMF yields amides, as demonstrated in peptide synthesis protocols .
Reaction Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| Esterification | tert-Butanol, H₂SO₄ | CH₂Cl₂ | 25°C | tert-butyl ester derivative |
| Amidation | HBTU, TEA | DMF | 25°C | Amide derivatives |
Decarboxylation and Coupling
Decarboxylation of the carboxylic acid group generates reactive intermediates (e.g., difluoromethyl radicals), enabling coupling with aromatic rings or heterocycles.
-
Radical-Mediated Coupling : Under oxidative conditions (e.g., AgNO₃ or TBHP), decarboxylation produces difluoromethyl radicals that couple with substrates like benzimidazoles .
-
Mechanism : Decarboxylation releases CO₂, forming a radical intermediate that attacks aromatic systems, leading to difluoromethyl-substituted products .
Reaction Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| Radical coupling | AgNO₃, TBHP | H₂O | 80°C | Difluoromethyl-substituted heterocycles |
Mechanism of Action
The compound’s reactivity stems from its halogen substituents and carboxylic acid group:
-
Bromine : Acts as a leaving group in substitution reactions, facilitated by its lower bond strength compared to fluorine.
-
Fluorine : Enhances stability through electron-withdrawing effects but participates in substitution under specific conditions.
-
Carboxylic Acid : Engages in esterification/amidation via nucleophilic attack on the carbonyl carbon.
Data Tables and Research Findings
Table 1: Reaction Yields
| Reaction | Yield (%) | Reference |
|---|---|---|
| Bromo substitution with NaOH | 75–85 | |
| Amidation with HBTU | 60–70 | |
| Radical coupling | 50–65 |
Table 2: Spectroscopic Data
| Parameter | Value |
|---|---|
| Molecular weight | 283.04 g/mol |
| Melting point | 145–150°C |
| LC-MS (m/z) | 283.04 [M+H]+ |
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Structural Analogs with Varying Halogen Substitutions
Table 1: Key Structural and Physical Properties
Key Observations:
- Acid Chain Modifications: The difluoro substitution on the propanoic acid chain in the target compound enhances acidity (pKa ~2.5–3.0 estimated) compared to non-fluorinated analogs (pKa ~4.5–5.0) .
- Chain Length: Acetic acid derivatives (e.g., 2-(4-Bromo-2-fluorophenyl)acetic acid) exhibit reduced lipophilicity (logP ~1.5) versus propanoic acid analogs (logP ~2.5–3.0) .
Table 2: Comparative Physicochemical Data
Biological Relevance:
Biological Activity
3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid (CAS No. 1894073-32-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C₉H₆BrF₃O₂, with a molecular weight of 283.04 g/mol. The compound features a bromine atom and a fluorine atom on the phenyl ring, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1894073-32-5 |
| Molecular Formula | C₉H₆BrF₃O₂ |
| Molecular Weight | 283.04 g/mol |
| Synonyms | - |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that fluorinated phenylpropanoic acids can inhibit cancer cell proliferation by interfering with metabolic pathways essential for tumor growth.
-
Case Study: Inhibition of Tumor Growth
- A study conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell viability in breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cell lines.
-
Mechanism of Action
- The proposed mechanism involves the disruption of mitochondrial function and induction of apoptosis through the activation of caspase pathways. This suggests that the compound may trigger programmed cell death in malignant cells while sparing normal cells.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages.
- Research Findings:
- A study reported that treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
Toxicological Profile
While exploring the therapeutic potential, it is crucial to assess the compound's safety profile. Preliminary toxicological assessments indicate low acute toxicity; however, further studies are required to evaluate chronic exposure effects.
| Toxicological Parameter | Result |
|---|---|
| Acute Toxicity | Low |
| Skin Irritation | Mild |
| Eye Irritation | Moderate |
Q & A
Q. What are the established synthetic pathways for 3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid?
The compound is synthesized via coupling a 5-bromo-2-fluorophenyl moiety with a 2,2-difluoropropanoic acid backbone. Key steps include:
- Phenyl Group Introduction : Suzuki-Miyaura cross-coupling using brominated aryl halides and boronic acid derivatives (e.g., 4-bromo-2-fluorophenylboronic acid) under Pd catalysis .
- Difluoropropanoic Acid Formation : Fluorination of propanoic acid precursors using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .
Q. What spectroscopic methods confirm the compound's structure?
Use a multi-technique approach:
- NMR : 1H and 19F NMR to identify aromatic protons (δ 7.2–7.8 ppm) and fluorine environments (distinct coupling patterns for ortho/para fluorines) .
- Mass Spectrometry : HRMS for exact mass verification (expected [M-H]- at ~292.96 Da).
- X-ray Crystallography : SHELXL refinement of single crystals for absolute configuration determination .
Q. How should researchers handle and store this compound?
- Storage : In amber vials under argon at -20°C to prevent photodegradation and hydrolysis of the carboxylic acid group .
- Handling : Use anhydrous solvents (DMF, DMSO) and gloveboxes for moisture-sensitive reactions.
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed?
Optimize reaction conditions through:
- Catalyst Screening : Test Pd(PPh3)4 vs. PdCl2(dppf) for cross-coupling efficiency .
- Microwave Assistance : Enhance reaction rates and yields (e.g., 100°C, 30 min, 150 W).
- DFT Modeling : Predict steric/electronic barriers to coupling using Gaussian09 .
Q. How to resolve discrepancies between computational NMR predictions and experimental data?
- Conformational Analysis : Use molecular dynamics simulations to account for rotational isomers affecting NMR shifts.
- Variable-Temperature NMR : Identify dynamic effects (e.g., hindered rotation of the fluorophenyl group) .
- Crystallographic Validation : Compare experimental X-ray structures (ORTEP-3 ) with computed geometries .
Q. What methods differentiate regioisomers during synthesis?
- 2D NMR : HMBC correlations map J-coupled networks to confirm bromine/fluorine positions .
- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane:IPA 90:10).
- LC-MS/MS : Monitor fragmentation patterns unique to each isomer .
Q. How to mitigate fluorine-related side reactions during derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
